Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is a complex organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxymethyl group, and a methylene group attached to the oxazepane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate, often utilizes continuous flow processes. These processes are more efficient and versatile compared to traditional batch methods, allowing for large-scale production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted oxazepane compounds.
Scientific Research Applications
Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it can act as a probe for NMR studies of macromolecular complexes, providing insights into the structure and dynamics of these assemblies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl benzoquinone: Another compound with a tert-butyl group, known for its biofilm eradication properties.
Tert-butyl alcohol: A simpler compound with a tert-butyl group, used in various chemical reactions and industrial applications.
Uniqueness
Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is unique due to its complex structure, which combines the tert-butyl ester, benzyloxymethyl, and methylene groups with the oxazepane ring. This unique combination of functional groups provides the compound with distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H27NO4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-15-10-20(18(21)24-19(2,3)4)17(13-22-11-15)14-23-12-16-8-6-5-7-9-16/h5-9,17H,1,10-14H2,2-4H3 |
InChI Key |
HGQRPXWPJUPFED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)COCC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
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